5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated hydroxyphenyl group, a benzofuran moiety, and a pyrazole carboxamide group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5-chloro-2-hydroxybenzophenone, which can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with phenylmagnesium bromide under controlled conditions . This intermediate is then subjected to further reactions to introduce the benzofuran and pyrazole groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-chloro-2-hydroxybenzophenone
- 5-chloro-2-hydroxyacetophenone phenylhydrazone
- 5-chloro-2-hydroxyphenylboronic acid
Uniqueness
What sets 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H16ClN3O4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H16ClN3O4/c26-15-10-11-20(30)17(12-15)18-13-19(29-28-18)25(32)27-22-16-8-4-5-9-21(16)33-24(22)23(31)14-6-2-1-3-7-14/h1-13,30H,(H,27,32)(H,28,29) |
InChI Key |
RVSNEMSMWUKJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.